methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate
Description
Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate is a synthetic carbamate derivative characterized by a 1,3-benzodioxole core substituted with a trichloromethyl group and a methyl carbamate moiety. Carbamates are widely utilized in agrochemicals due to their inhibitory effects on acetylcholinesterase (in insecticides) or microtubule assembly (in fungicides). The trichloromethyl group in this compound likely enhances its lipophilicity and stability, influencing its pesticidal activity and environmental persistence .
Properties
IUPAC Name |
methyl N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO4/c1-16-8(15)14-10(9(11,12)13)17-6-4-2-3-5-7(6)18-10/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOUGLLHLBGNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1(OC2=CC=CC=C2O1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate typically involves the reaction of 1,3-benzodioxole with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps, such as recrystallization, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the trichloromethyl group, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the carbamate group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of carbamate derivatives.
Scientific Research Applications
Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity, particularly its fungicidal properties.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, especially those targeting fungal infections.
Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The mechanism of action of methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate involves the inhibition of fungal cell growth. The compound targets specific enzymes involved in the synthesis of fungal cell walls, disrupting their formation and leading to cell death. This mechanism makes it highly effective against a broad spectrum of fungal pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Functional Groups
The compound’s structure is compared to other carbamate pesticides (Table 1):
Key Structural Differences :
- Core Heterocycle: The 1,3-benzodioxole core in the target compound differs from the benzimidazole in benomyl/carbendazim and the phenyl/sulfonamide in asulam. Benzodioxole’s oxygen atoms may enhance electron-withdrawing effects, altering reactivity.
- Substituents: The trichloromethyl group is unique compared to benomyl’s butylamino carbonyl or ethiofencarb’s ethylthio group. This group likely increases hydrophobicity and resistance to hydrolysis .
Physicochemical Properties
While explicit data (e.g., solubility, logP) is unavailable in the provided evidence, inferences are made based on substituents:
- Lipophilicity : The trichloromethyl group increases logP compared to polar derivatives like asulam (sulfonamide) or carbendazim. This enhances cuticular penetration in pests but may reduce soil mobility .
- Stability : Trichloromethyl’s electron-withdrawing nature likely stabilizes the carbamate moiety against hydrolysis, extending environmental half-life relative to ethiofencarb .
Biological Activity
Methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a benzodioxole structure with trichloromethyl and carbamate functional groups, which contribute to its unique properties and applications in various fields including medicinal chemistry and environmental science.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8Cl3NO4 |
| Molecular Weight | 303.53 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of benzodioxole derivatives in inhibiting various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of benzodioxole have shown activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features may enhance its ability to interact with specific cellular targets, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on monooxygenase enzymes. These enzymes play critical roles in drug metabolism and the biotransformation of xenobiotics. Inhibition of these enzymes can lead to increased efficacy of certain drugs or reduced toxicity of environmental pollutants .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results demonstrated an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Study 2: Cancer Cell Line Testing
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a reduction in cell viability by 60% at a concentration of 25 µM after 48 hours. This suggests that the compound may induce cytotoxic effects relevant for therapeutic applications.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound can induce oxidative stress within cells, contributing to its anticancer effects.
Q & A
Q. What are the optimal synthetic pathways for methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,3-benzodioxole core followed by trichloromethylation and carbamate functionalization. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity during trichloromethylation .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in heterogeneous reactions .
- Purification: Recrystallization from ethanol or acetonitrile, coupled with column chromatography (silica gel, hexane/ethyl acetate gradient), ensures >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Confirm the benzodioxole ring (δ 6.8–7.2 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
- FT-IR: Identify the C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 342.9804) .
- X-ray Diffraction: Resolve crystal structure ambiguities, particularly steric effects from the trichloromethyl group .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for carbamates) .
- Hydrolytic Stability: Incubate in buffers (pH 2–12) at 25–50°C for 48 hours; monitor degradation via LC-MS. Acidic conditions often accelerate carbamate hydrolysis .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the benzodioxole moiety .
Q. What safety protocols are essential during handling and synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., trichloromethyl precursors) .
- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce trial-and-error experimentation?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., trichloromethylation energy barriers) .
- Reaction Path Search Tools: Software like GRRM or AFIR predicts intermediates and competing pathways, narrowing experimental conditions .
- Machine Learning (ML): Train ML models on existing carbamate synthesis data to predict optimal solvents/catalysts .
Q. What mechanistic insights explain contradictory biological activity data reported in literature?
Methodological Answer:
- Orthogonal Assays: Re-evaluate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Metabolite Screening: Use LC-MS/MS to detect hydrolyzed byproducts (e.g., free amines) that may confound bioactivity results .
- Epistatic Analysis: Study structure-activity relationships (SAR) by synthesizing analogs with modified substituents (e.g., replacing trichloromethyl with CF₃) .
Q. How can researchers design experiments to elucidate the compound’s mode of action in biological systems?
Methodological Answer:
- Proteomics: Perform pull-down assays with biotinylated derivatives to identify protein targets .
- Transcriptomic Profiling: Use RNA-seq to map gene expression changes in treated microbial/cancer cells .
- Molecular Dynamics (MD): Simulate interactions with suspected targets (e.g., fungal cytochrome P450 enzymes) to identify binding hotspots .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for logP determination (shake-flask method with octanol/water) .
- Co-solvency Studies: Assess solubility in DMSO-water or PEG-400 mixtures to identify formulation-friendly conditions .
- Interlaboratory Comparisons: Collaborate with multiple labs to validate data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
